molecular formula C5H10O3 B13926281 Tetrahydro-4-hydroxy-3-furanmethanol

Tetrahydro-4-hydroxy-3-furanmethanol

Cat. No.: B13926281
M. Wt: 118.13 g/mol
InChI Key: GAIJURVPPZBHKS-UHFFFAOYSA-N
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Description

Tetrahydro-4-hydroxy-3-furanmethanol (CAS: Not explicitly provided in evidence; structurally inferred) is a furan-derived compound featuring a tetrahydrofuran ring substituted with both a hydroxymethyl (-CH2OH) group at position 3 and a hydroxyl (-OH) group at position 4. This configuration imparts unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity, which influence its solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

4-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C5H10O3/c6-1-4-2-8-3-5(4)7/h4-7H,1-3H2

InChI Key

GAIJURVPPZBHKS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)CO

Origin of Product

United States

Preparation Methods

Process Details

  • Raw materials: 3-furfural or 3-furancarboxylic acid.
  • Catalysts and reagents: Pd/C catalyst, triethylamine, dehydrated ethanol.
  • Reaction conditions: Hydrogenation in an autoclave under 3 MPa pressure at 140 °C for 4 hours.
  • Post-reaction: Neutralization with hydrochloric acid, filtration, concentration, and distillation to isolate the product.

Yields and Purity

  • Yield: Approximately 94.8%.
  • Purity: 98.7%.
  • Physical properties: Boiling point 75.8–77.2 °C at 4 mm Hg.
  • Characterization: ^1H NMR spectra confirm the structure.

Advantages and Challenges

  • The method uses industrially common technology suitable for scale-up.
  • Challenges include long reaction steps, multiple inorganic salts, difficulty in purification, and intermediate detection issues.
Parameter Details
Raw Materials 3-Furfural or 3-furancarboxylic acid
Catalyst Pd/C
Solvent Dehydrated ethanol
Pressure 3 MPa hydrogen
Temperature 140 °C
Reaction Time 4 hours
Yield 94.8%
Purity 98.7%
Boiling Point 75.8–77.2 °C (4 mm Hg)

This method is recognized for its industrial applicability but requires optimization to overcome purification and intermediate stability issues.

Method 2: Synthesis of S-(+)-Tetrahydro-3-furanmethanol via Chiral Resolution Using D(+)-10-Camphorsulfonic Acid

This approach focuses on obtaining the enantiomerically pure S-(+)-tetrahydro-3-furanmethanol through a chiral synthesis route involving camphorsulfonic acid derivatives.

Synthetic Steps

  • Formation of D(+)-10-sulfur acyl chloride of camphor:

    • React D(+)-10-camphorsulfonic acid with sulfur oxychloride in an organic solvent under reflux for 2–6 hours.
    • Molar ratio: 1:1 to 1:2 (acid to sulfur oxychloride).
    • Solvent volume ratio: 1 mmol acid to 0.5–5 mL solvent.
  • Esterification:

    • Mix racemic tetrahydro-3-furanmethanol with D(+)-10-sulfur acyl chloride of camphor and triethylamine.
    • Molar ratio: 1:1–2:2–5 (alcohol: acyl chloride: triethylamine).
    • Stir at 25 °C for 2–24 hours to form tetrahydrofuran-3-methyl camphorsulfonic acid ester.
    • Purify and crystallize the ester over 24–120 hours.
  • Resolution and isolation:

    • React the crystalline ester with phenylcarbinol in tetrahydrofuran solvent.
    • Molar ratio: 1:1.5 (ester: phenylcarbinol).
    • Stir at 25 °C for 24 hours.
    • Purify to obtain colorless, transparent S-(+)-tetrahydro-3-furanmethanol.

Advantages and Limitations

  • This method provides a high enantiomeric purity product.
  • It is simpler and more cost-effective than previous chiral separation methods like high-performance liquid chromatography (HPLC), which have lower yields (~50%) and limited scalability.
  • The process involves multiple steps but is suitable for industrial production of the S-(+) enantiomer.
Step Reagents/Conditions Notes
1. Acyl chloride formation D(+)-10-camphorsulfonic acid + sulfur oxychloride, reflux 2–6 h, organic solvent Molar ratio 1:1–2
2. Esterification (±)-tetrahydro-3-furanmethanol + acyl chloride + triethylamine, 25 °C, 2–24 h Ester crystallization 24–120 h
3. Resolution Ester + phenylcarbinol, tetrahydrofuran, 25 °C, 24 h Yields S-(+)-enantiomer

This method is documented as a cost-effective and higher-yielding alternative to chromatographic chiral separations.

Comparative Analysis of Preparation Methods

Feature Reduction Method (Method 1) Chiral Resolution Method (Method 2)
Starting Material 3-Furfural or 3-furancarboxylic acid Racemic tetrahydro-3-furanmethanol
Key Reaction Catalytic hydrogenation Formation of camphorsulfonic acid ester and resolution
Catalyst/Reagents Pd/C, triethylamine, hydrogen D(+)-10-camphorsulfonic acid, sulfur oxychloride, triethylamine, phenylcarbinol
Reaction Conditions High pressure (3 MPa), 140 °C, 4 h Mild temperature (25–50 °C), reflux, multiple hours
Yield High (94.8%) Moderate to high, depending on crystallization efficiency
Product Purity High (98.7%) High enantiomeric purity
Scalability Industrially feasible but purification challenging Suitable for industrial scale with cost advantage
Challenges Long steps, purification difficulty Multi-step synthesis, requires chiral reagents

Summary and Research Findings

  • The preparation of tetrahydro-4-hydroxy-3-furanmethanol is predominantly achieved through catalytic hydrogenation of furfural derivatives or via chiral synthesis/resolution techniques.
  • The reduction method provides a straightforward route with high yield but faces challenges in purification and intermediate stability.
  • The chiral resolution method using D(+)-10-camphorsulfonic acid derivatives offers an efficient way to obtain enantiomerically pure S-(+)-tetrahydro-3-furanmethanol with better cost-effectiveness and scalability compared to chromatographic methods.
  • Both methods have been developed with industrial application in mind, balancing yield, purity, and operational simplicity.
  • Research continues to optimize these routes, particularly focusing on simplifying purification steps and improving enantiomeric excess in chiral synthesis.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-hydroxy-3-furanmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Further reduction can yield tetrahydrofuran derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Production of tetrahydrofuran derivatives.

    Substitution: Formation of ethers and other substituted furan derivatives.

Scientific Research Applications

Tetrahydro-4-hydroxy-3-furanmethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of resins, adhesives, and coatings

Mechanism of Action

The mechanism of action of tetrahydro-4-hydroxy-3-furanmethanol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Its effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tetrahydro-4-hydroxy-3-furanmethanol (inferred structure) with structurally related compounds, focusing on molecular properties, synthesis, and biological activity. Data are derived from authoritative sources, including NIST and experimental reports.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight TPSA (Ų) Log S (Solubility) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound* C5H10O3 118.13 (calc.) ~80 -1.2 (predicted) 2 (-OH, -CH2OH) 3
Tetrahydro-3-furanmethanol C5H10O2 102.13 40.46 -0.5 (predicted) 1 (-CH2OH) 2
Tetrahydropyran-4-methanol C6H12O2 116.16 40.46 -0.37 1 (-CH2OH) 2
Tetrahydrofurfuryl alcohol C5H10O2 102.13 40.46 -0.8 1 (-CH2OH) 2

Notes:

  • TPSA (Topological Polar Surface Area): this compound’s additional hydroxyl group increases TPSA compared to analogs, enhancing water solubility but reducing membrane permeability .
  • Log S: Predicted lower solubility for this compound due to higher polarity and hydrogen-bonding capacity .

Key Differences and Implications

Ring Size and Stability: Tetrahydrofuran (5-membered) vs. tetrahydropyran (6-membered): Pyran derivatives exhibit lower ring strain, enhancing thermal stability .

Hydrogen-Bonding Capacity: The dual functional groups (-OH and -CH2OH) in this compound increase its polarity, making it more suitable for aqueous-phase reactions but less ideal for lipid-rich environments .

Biological Penetration: Tetrahydropyran-4-methanol’s higher BBB permeability contrasts with this compound’s predicted lower penetration, highlighting the trade-off between solubility and bioavailability .

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